6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine
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Overview
Description
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the nucleophilic substitution reaction with primary or secondary amines, followed by a cyclization reaction to form the azetidine ring . The reaction conditions for this method may include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the presence of an amide group instead of an azetidine ring.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system, which gives them different chemical and biological properties.
Pyrimidine derivatives: Various pyrimidine derivatives with different substituents can be compared based on their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-4-1-3-10(16-11)9-7-14-12(15-8-9)17-5-2-6-17/h1,3-4,7-8H,2,5-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHZGXXOBRSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=NC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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